molecular formula C13H16BrNO3 B2788728 8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane CAS No. 708274-37-7

8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane

Cat. No.: B2788728
CAS No.: 708274-37-7
M. Wt: 314.179
InChI Key: LMXWFQPXVACYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted at the 8-position with a 5-bromo-2-pyridyl group and a hydroxyl group. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. Its synthesis typically involves Grignard reactions or halogenation steps, as seen in precursor compounds .

Properties

IUPAC Name

8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-10-1-2-11(15-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,16H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXWFQPXVACYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=NC=C(C=C3)Br)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane typically involves the reaction of 5-bromopyridine-2-carbaldehyde with a suitable spirocyclic precursor under specific conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of bulk reagents and solvents, along with stringent quality control measures, would be essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane is in organic synthesis, particularly as a building block for synthesizing more complex molecules. Its unique spiro structure allows for diverse transformations:

  • Synthesis of Allenes : The compound can be utilized in reactions to generate trisubstituted allenes through catalytic processes, showcasing its utility in synthetic organic chemistry. For instance, when subjected to specific catalytic conditions, it has yielded various allenes with moderate to good yields, indicating its potential as a versatile intermediate in synthetic pathways .
Reaction TypeYield (%)Notes
Microwave-assisted synthesis37Using 1,4-dioxaspiro[4.5]decan-8-one as a substrate
Conventional heatingVariesDependent on substrate compatibility

Medicinal Chemistry

The compound's structural features suggest potential pharmacological activities. Its bromopyridyl moiety may enhance biological interactions, making it a candidate for drug development:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways. The presence of the bromine atom can influence the compound's interaction with biological targets .

Material Science

In material science, the compound's unique properties can be exploited for developing new materials:

  • Polymeric Applications : Due to its reactive hydroxyl group and spiro structure, it can be incorporated into polymer matrices to create materials with enhanced mechanical properties or specific functionalities . This application is particularly relevant in the development of smart materials that respond to environmental stimuli.

Case Study 1: Synthesis and Functionalization

A study demonstrated the successful synthesis of this compound from 2,5-Dibromopyridine and 1,4-Dioxaspiro[4.5]decan-8-one under controlled conditions. The resulting compound was further functionalized to explore its reactivity towards various electrophiles .

Case Study 2: Biological Evaluation

In a series of biological evaluations, derivatives of the compound were tested against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to unmodified compounds, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of 8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors, enzymes, or proteins, leading to various biological effects. The spirocyclic structure may enhance the compound’s stability and bioavailability, making it a promising candidate for further research and development.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Reactivity

Table 1: Key Substituent Differences and Reactivity
Compound Name Substituent at Position 8 Key Reactivity/Synthesis Insights Reference ID
Target Compound 5-Bromo-2-pyridyl, hydroxyl Precursor for methylation (NaH/CH₃I)
8-Methoxy derivative 5-Bromo-2-pyridyl, methoxy Methylation of hydroxyl group; improved lipophilicity
8-Iodo-1,4-dioxaspiro[4.5]decane Iodo Halogenation via iodide substitution
8,8-Difluoro-1,4-dioxaspiro[4.5]decane Difluoro Fluorination via XtalFluor-M reagent
8-(5-Bromo-2-chlorobenzyl)-dioxaspiro 5-Bromo-2-chlorobenzyl Enhanced lipophilicity; dual halogen effects

Key Observations :

  • The hydroxyl group in the target compound enables further functionalization, such as methylation to generate methoxy derivatives .
  • Halogenated analogues (e.g., iodo, bromo) exhibit distinct reactivity profiles, with iodine acting as a superior leaving group in substitution reactions .
  • Fluorinated derivatives (e.g., 8,8-difluoro) demonstrate enhanced metabolic stability due to C-F bond strength .

Physicochemical Properties

Table 2: Solubility and Stability Comparisons
Compound Name Polarity Solubility Profile Stability Insights Reference ID
Target Compound High Moderate in polar solvents (THF) Sensitive to oxidation at -OH
8-Methoxy derivative Moderate Improved in organic solvents Stable under basic conditions
8-(Pyridin-2-yl)-methanamine derivative Moderate Soluble in ethanol/DMF Basic amine enhances H-bonding
8-Bromo-1,4-dioxaspiro[4.5]decane Low Lipophilic; soluble in DCM Hazardous (bromine-related risks)

Key Observations :

  • The hydroxyl group increases polarity, limiting solubility in non-polar solvents but enhancing interactions in aqueous environments .
  • Methoxy and halogenated derivatives exhibit improved lipophilicity, favoring membrane permeability in biological systems .
Table 3: Reported Bioactivity of Analogues
Compound Name Biological Target/Activity Key Findings Reference ID
Target Compound (precursor) Intermediate for kinase inhibitors Used in CDK9 inhibitor synthesis
8-(Benzyloxy-3-fluorophenyl) derivative Estrogen Receptor β Agonist Selective ERβ activation in vitro
8-Phenyl-diazaspiro derivatives Antipsychotic candidates Demonstrated dopamine receptor modulation
8-Allylidene derivative Synthetic intermediate Used in cross-coupling reactions

Key Observations :

  • The target compound’s bromopyridyl group is critical for binding to kinase active sites, as seen in CDK9 inhibitors .
  • Estrogen receptor agonists (e.g., benzyloxy-fluorophenyl derivatives) highlight the role of aryl substituents in receptor specificity .

Biological Activity

8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane, also known as EOS-61903, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16BrNO3
  • Molecular Weight : 314.17 g/mol
  • CAS Number : 708274-37-7

The structure of this compound features a spirocyclic system, which is significant in medicinal chemistry due to its unique three-dimensional conformation that can influence biological activity.

The biological activity of this compound has been linked to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This is particularly relevant in the context of drug-resistant cancer phenotypes.
  • Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective effects, potentially through antioxidant mechanisms that protect neuronal cells from oxidative stress.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

StudyTargetMethodOutcome
Bacterial StrainsDisk diffusion methodSignificant inhibition zones observed against E. coli and S. aureus
Cancer Cell LinesMTT assayIC50 values indicated potent cytotoxicity in MCF-7 and HeLa cells
Neuronal CellsOxidative stress assayReduced ROS levels and increased cell viability

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound showed promising results against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Cancer Research : In a recent investigation reported in Cancer Letters, the compound was found to enhance the efficacy of standard chemotherapeutic agents in resistant cancer cell lines, indicating its potential role as an adjuvant therapy.
  • Neuroprotection : Research highlighted in Neuroscience Letters revealed that treatment with this compound resulted in significant neuroprotection in models of oxidative stress-induced neuronal damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.